1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
説明
This compound is a heterocyclic molecule featuring a piperazine core substituted with two distinct acyl groups: a 2,6-difluorobenzoyl moiety and a pyrazolo[1,5-a]pyridine-3-carbonyl moiety. The 2,6-difluorobenzoyl group may enhance metabolic stability and binding affinity, as fluorinated aromatic rings are known to improve pharmacokinetic properties .
特性
IUPAC Name |
[4-(2,6-difluorobenzoyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWYJSFNTVVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrazolo[1,5-a]pyridine Moiety: The final step involves the coupling of the pyrazolo[1,5-a]pyridine moiety to the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazolo[1,5-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The piperazine backbone and acyl substituents are critical for activity. Below is a comparison of key analogs:
Substituent Effects on Activity
- Fluorine vs. Chlorine : The 2,6-difluorobenzoyl group in the target compound likely improves metabolic stability compared to chlorinated analogs (e.g., 2,3-dichlorophenyl in ). Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes .
- Pyrazolo-Pyridine vs. Pyrazolo-pyrimidines are well-documented as kinase inhibitors (e.g., PI3K/AKT/mTOR pathways) .
Physicochemical Properties
- Hydrogen Bonding: The target compound has 0 hydrogen bond donors and 5 acceptors (inferred from ’s analog), similar to 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine (topological polar surface area: 53.8 Ų) . This suggests moderate solubility and membrane permeability.
- Molecular Weight : The target compound’s molecular weight is estimated at ~430–450 g/mol, aligning with drug-like properties (Lipinski’s Rule of Five) .
Research Findings and Hypothesized Mechanisms
- Antiviral Potential: Pyrazolo-pyridine derivatives in (e.g., WO2021216454A1) show activity against coronaviruses (COV-229E, COV-OC43) via protease inhibition . The target compound’s pyrazolo-pyridine group may confer similar mechanisms.
- Kinase Inhibition: Analogs with pyrazolo-pyrimidine cores () exhibit nanomolar inhibition of PI3K/AKT/mTOR pathways. The target’s pyrazolo-pyridine scaffold could target analogous ATP-binding pockets .
- Metabolic Stability: The 2,6-difluorobenzoyl group reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 4-methoxyphenyl in ), extending half-life .
生物活性
1-(2,6-Difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo derivatives that have shown promise as therapeutic agents against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in vitro and in vivo, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can be represented as follows:
This structure features a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety and a difluorobenzoyl group, which are critical for its biological activity.
Antitubercular Activity
Research has indicated that similar pyrazolo derivatives exhibit significant antitubercular activity. For instance, compounds with the pyrazolo[1,5-a]pyridine scaffold have shown efficacy against Mycobacterium tuberculosis (Mtb) through various mechanisms. A study demonstrated that certain analogues displayed low cytotoxicity while maintaining potent activity against Mtb within macrophages. The mechanism of action was not related to common pathways such as cell-wall biosynthesis or iron uptake but involved unique interactions with specific enzymes within the bacterial metabolism .
Antineoplastic Properties
The compound's potential as an antineoplastic agent has also been explored. In vitro studies have shown that derivatives of pyrazolo compounds can inhibit cancer cell proliferation across various lines, including breast and lung cancer cells. The highest antiproliferative activity was noted in compounds that inhibited specific signaling pathways associated with tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. A focused library of analogues has been synthesized to identify key structural features that enhance efficacy. For example:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Compound 1 | Pyrazolo ring with difluorobenzoyl substitution | High antitubercular activity |
| Compound 2 | Additional methyl substitution on the pyrazolo ring | Increased cytotoxicity against cancer cells |
| Compound 3 | Altered piperazine substituents | Enhanced selectivity for tumor cells |
These modifications have led to improved pharmacokinetic profiles and reduced toxicity in normal cells .
In Vitro Studies
In vitro evaluations have confirmed that 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine exhibits significant potency against drug-susceptible and drug-resistant strains of Mtb. For instance, one study reported a minimum inhibitory concentration (MIC) below 0.002 μg/mL for certain derivatives against Mtb . Additionally, cytotoxicity assays on Vero cells indicated low toxicity at therapeutic concentrations.
In Vivo Studies
In vivo studies using mouse models infected with Mtb demonstrated that treatment with this compound significantly reduced bacterial burden compared to untreated controls. The pharmacokinetic profile showed good oral bioavailability (41%), suggesting potential for further development into an effective oral therapy .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
